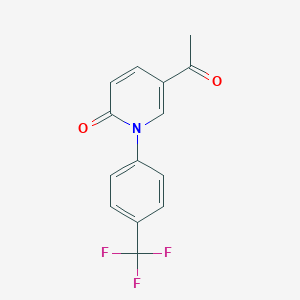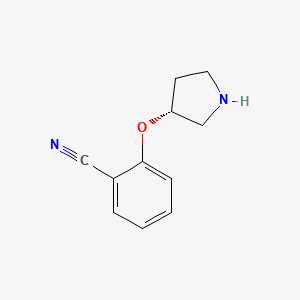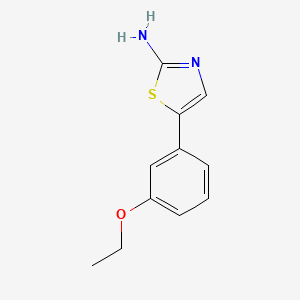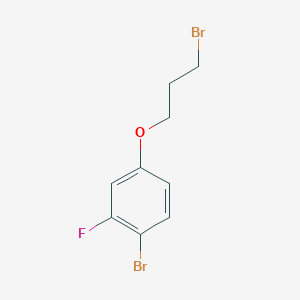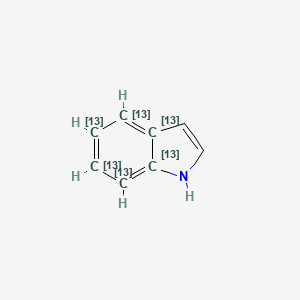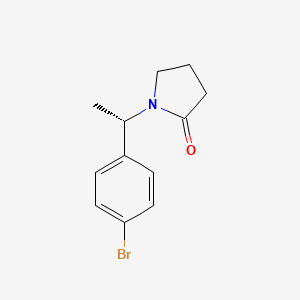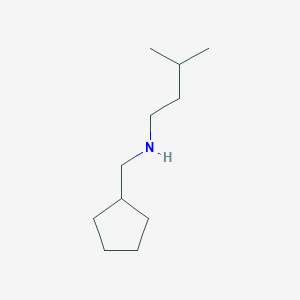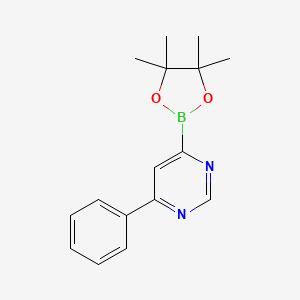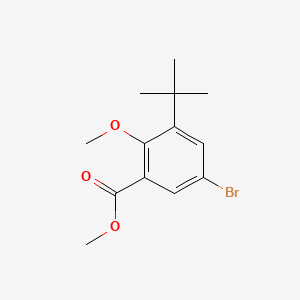
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with cyclopropyl and isopropyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid typically involves the hydroboration of an appropriate pyrazole precursor. One common method is the hydroboration of alkenes or alkynes with borane reagents, followed by oxidation to yield the boronic acid . The reaction conditions often involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. This process is often catalyzed by palladium complexes in Suzuki-Miyaura cross-coupling reactions . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems .
類似化合物との比較
Similar Compounds
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure with a pinacol ester group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc protecting group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features additional methyl groups on the pyrazole ring.
Uniqueness
(3-Cyclopropyl-1-isopropyl-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
特性
分子式 |
C9H15BN2O2 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC名 |
(3-cyclopropyl-1-propan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6(2)12-5-8(10(13)14)9(11-12)7-3-4-7/h5-7,13-14H,3-4H2,1-2H3 |
InChIキー |
VOQNGVKFRVLDMO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1C2CC2)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


